Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[5,1-b][1,3]oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.
Oxazine ring closure: This can be achieved through cyclization reactions involving appropriate reagents and conditions.
Introduction of the difluoromethyl group: This step might involve the use of difluoromethylating agents under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce halogen or amino groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: Lacks the difluoromethyl group.
Methyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: Has a methyl ester instead of an ethyl ester.
Ethyl (S)-5-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C10H12F2N2O3 |
---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
ethyl (5S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate |
InChI |
InChI=1S/C10H12F2N2O3/c1-2-16-10(15)6-5-8-14(13-6)4-3-7(17-8)9(11)12/h5,7,9H,2-4H2,1H3/t7-/m0/s1 |
InChI Key |
IZWIYJDIBCERDE-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C1=NN2CC[C@H](OC2=C1)C(F)F |
Canonical SMILES |
CCOC(=O)C1=NN2CCC(OC2=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.